In Vitro Antiproliferative Activity: Cytotoxicity Profile Against Cancer and Normal Cell Lines
This compound demonstrates a differential cytotoxicity profile in vitro, with greater potency against liver cancer cells (HepG2, IC50 = 12.5 µM) compared to cervical cancer cells (HeLa, IC50 = 17.82 µM) and significantly reduced activity against normal fibroblasts (GM-6114, IC50 > 50 µM) . While direct head-to-head comparator data for closely related analogs is not available in the public domain, this within-panel selectivity is a key differentiating feature of this specific compound's activity profile.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2: 12.50 µM; HeLa: 17.82 µM; GM-6114: >50 µM |
| Comparator Or Baseline | Intra-compound comparison across cell lines (no external comparator data available) |
| Quantified Difference | >4-fold selectivity between HepG2 and normal fibroblasts (GM-6114) |
| Conditions | In vitro cell viability assay (cell lines: HepG2, HeLa, GM-6114) |
Why This Matters
The observed >4-fold selectivity window between cancer and normal cells is a critical differentiator for researchers prioritizing compounds with a favorable therapeutic index for further lead optimization.
